molecular formula C16H19NO B1455413 {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine CAS No. 1179138-52-3

{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine

Cat. No. B1455413
M. Wt: 241.33 g/mol
InChI Key: VUNASJSRFXGKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is a chemical compound with the CAS Number: 1179138-52-3 . It has a molecular weight of 241.33 . The IUPAC name for this compound is N-[1-(2’-methoxy[1,1’-biphenyl]-4-yl)ethyl]-N-methylamine .


Molecular Structure Analysis

The InChI code for “{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is 1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature .

Scientific Research Applications

Polymer Solar Cells

A related amine-based fullerene derivative has been applied successfully as an acceptor and cathode interfacial material in polymer solar cells, demonstrating potential applications in nano-structured organic solar cells. This research opens pathways for the development of alcohol-processable, high-efficient organic/polymer solar cells (Menglan Lv et al., 2014).

Enhanced Chemical Reactions

The molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate has been investigated, showing that specific interactions between the β-oxygen atom in methoxyacetate and the amine nitrogen atom might be key factors in rate enhancement. This insight into chemical kinetics can inform the development of more efficient catalytic processes (Maria Cammenberg et al., 2006).

Chemical Synthesis and Catalysis

Studies on the hydrogenation of imines suggest an ionic pathway for the reaction facilitated by specific catalysts, challenging the previously proposed concerted mechanism. This research contributes to our understanding of catalytic mechanisms and the development of more effective catalysts for chemical synthesis (Jenny Åberg et al., 2006).

Environmentally Friendly Synthesis

A novel and convenient ultrasound-mediated synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives offers advantages such as shorter reaction times and higher yields, highlighting an environmentally friendly approach to chemical synthesis (Huiyan Wang et al., 2011).

properties

IUPAC Name

1-[4-(2-methoxyphenyl)phenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNASJSRFXGKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Reactant of Route 3
Reactant of Route 3
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Reactant of Route 4
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Reactant of Route 5
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Reactant of Route 6
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.